

Foreword: The Analytical Imperative for a Key Pharmaceutical Building Block

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Compound of Interest

Compound Name: *2-(4-Amino-3-chlorophenyl)acetic acid*

CAS No.: 22106-57-6

Cat. No.: B1291297

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As a Senior Application Scientist, one comes to appreciate that the journey of a drug from a conceptual molecule to a clinical reality is paved with rigorous analytical data. The structural integrity of each component is not merely a matter of academic interest but a cornerstone of safety, efficacy, and regulatory compliance. This guide focuses on **2-(4-Amino-3-chlorophenyl)acetic acid**, a non-proteinogenic amino acid that serves as a critical chiral building block in the synthesis of numerous pharmaceutical agents.[1][2] Its deceptively simple structure—a phenylacetic acid core modified with an amino and a chloro group—betrays the analytical complexity required to fully characterize it and ensure its purity.

The presence of functional groups like a primary amine, a carboxylic acid, and a halogenated aromatic ring provides multiple points for chemical modification, making it a versatile intermediate.[1] However, these same features can give rise to specific impurities during synthesis, such as regioisomers or residual starting materials. Therefore, a multi-faceted analytical approach is not just recommended; it is essential. This document provides a comprehensive framework for the structural elucidation and quality control of **2-(4-Amino-3-chlorophenyl)acetic acid**, grounded in the principles of modern analytical chemistry. We will explore not just the how but the why behind each technique, offering field-proven insights for researchers, quality control scientists, and drug development professionals.

Core Physicochemical & Molecular Identifiers

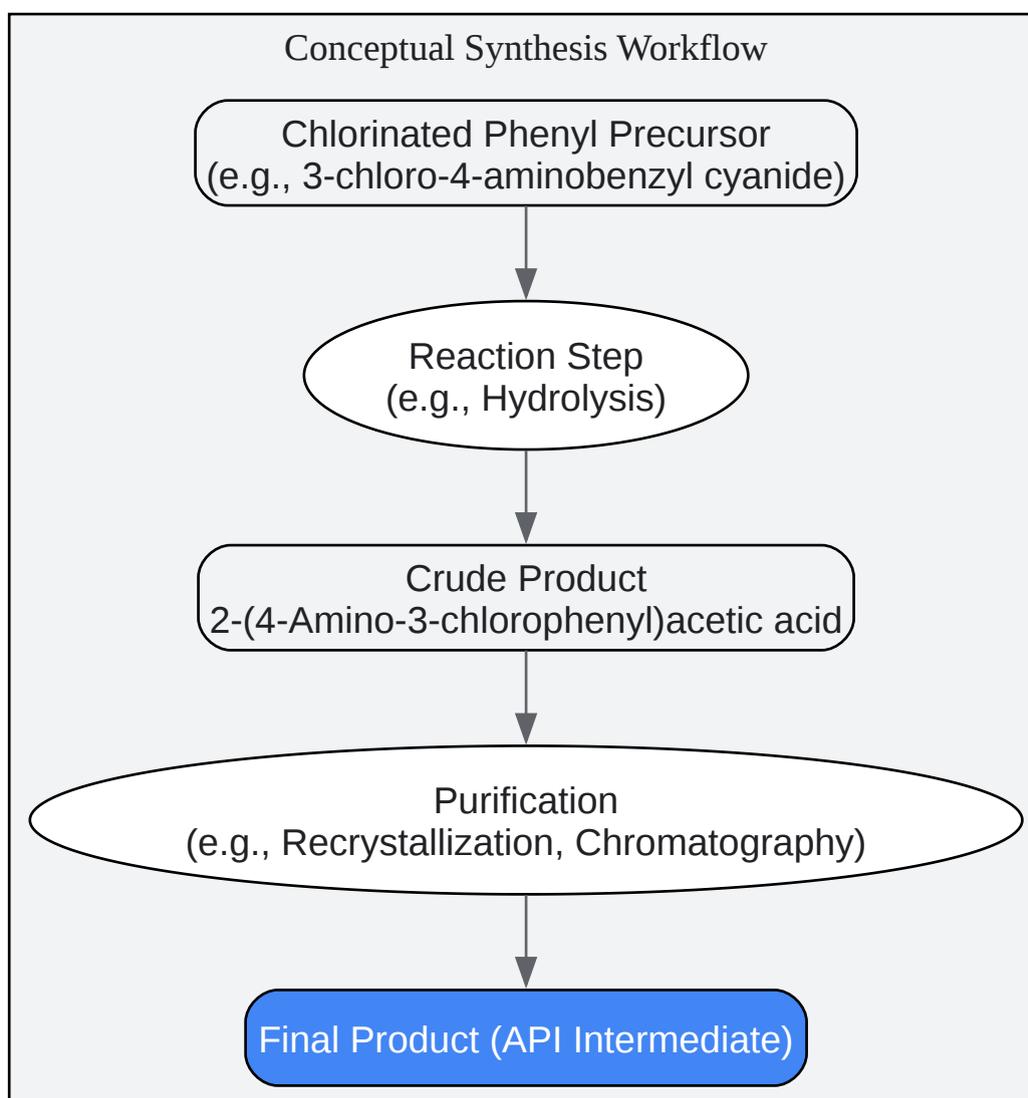
A foundational understanding begins with the compound's basic properties. This data, consolidated from authoritative chemical databases, serves as the primary reference point for all subsequent analyses, particularly for mass spectrometry.

Property	Value	Source
IUPAC Name	2-(4-amino-3-chlorophenyl)acetic acid	PubChem
Molecular Formula	C ₈ H ₈ ClNO ₂	[3][4]
Molecular Weight	185.61 g/mol	[3][4]
CAS Number	21644-36-6 (Unspecified stereochemistry)	Varies by source
Appearance	Solid (Expected)	[5]
Key Functional Groups	Carboxylic Acid, Primary Amine, Aromatic Chloride	[1]

Synthesis Context: Understanding Impurity Profiles

A robust analytical strategy is informed by the synthetic route used to create the molecule. Knowledge of the starting materials and reaction conditions allows the analyst to anticipate and specifically target potential impurities. While numerous proprietary methods exist, a common conceptual pathway involves the modification of a chlorophenyl precursor.[2]

For instance, a plausible route could be the hydrolysis of a corresponding chlorophenylacetonitrile.[6][7] In such a process, incomplete hydrolysis could leave residual nitrile starting material. Side reactions on the aromatic ring could lead to the formation of regioisomers.

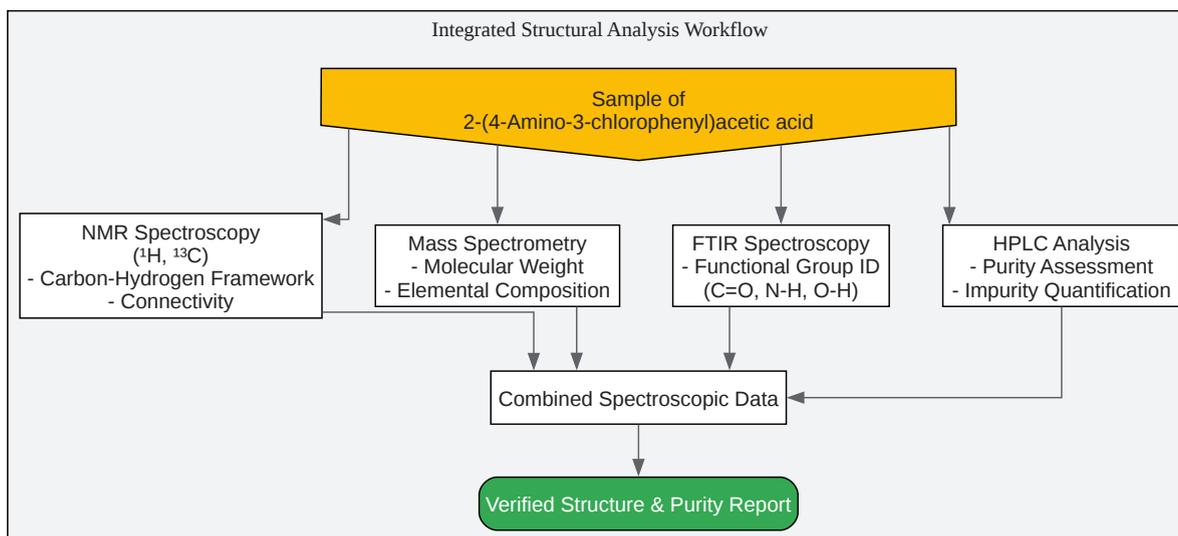


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Caption: Conceptual workflow for the synthesis of **2-(4-Amino-3-chlorophenyl)acetic acid**.

The Multi-Technique Approach to Structural Verification

No single technique can provide a complete structural picture. True confidence is achieved by integrating data from orthogonal methods, each providing a unique piece of the puzzle. The following sections detail the core techniques required for a comprehensive analysis.



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Caption: Integrated workflow for the complete structural and purity analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR is the most powerful technique for determining the precise atomic connectivity of an organic molecule. Both ^1H and ^{13}C NMR experiments are mandatory for unambiguous confirmation.

Expertise & Causality: We use ^1H NMR to map the proton environments and their neighboring protons (connectivity), while ^{13}C NMR confirms the number and type of carbon atoms. For this specific molecule, the substitution pattern on the aromatic ring will produce a characteristic set of signals in the ^1H spectrum, which is a critical validation checkpoint.

Predicted ^1H NMR Spectrum (400 MHz, DMSO- d_6):

- Aromatic Protons (δ 6.5-7.5 ppm): Three protons on the phenyl ring will exhibit a specific splitting pattern. The proton at C5 (between Cl and CH_2) will likely be a doublet. The proton at C2 (adjacent to the amino group) will be a doublet, and the proton at C6 will be a doublet of doublets.
- Methylene Protons ($-\text{CH}_2-$, δ ~3.5 ppm): A singlet integrating to two protons.
- Amine Protons ($-\text{NH}_2$, δ ~5.0 ppm): A broad singlet integrating to two protons. This signal can exchange with D_2O .
- Carboxylic Acid Proton ($-\text{COOH}$, δ ~12.0 ppm): A very broad singlet, also exchangeable with D_2O .

Predicted ^{13}C NMR Spectrum (100 MHz, DMSO- d_6):

- Carboxyl Carbon ($\text{C}=\text{O}$): δ ~172 ppm
- Aromatic Carbons: 6 distinct signals in the δ 115-150 ppm range.
- Methylene Carbon ($-\text{CH}_2-$): δ ~40 ppm

Experimental Protocol: NMR Analysis

- Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO- d_6 , which is effective for both the amine and carboxylic acid protons).
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
- Acquisition (^1H): Acquire a ^1H NMR spectrum using a spectrometer operating at a minimum of 400 MHz. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
- Acquisition (^{13}C): Acquire a proton-decoupled ^{13}C NMR spectrum. A longer acquisition time will be necessary due to the lower natural abundance of ^{13}C .

- **Data Processing:** Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.
- **Analysis:** Integrate the ^1H signals to determine proton ratios. Assign all peaks in both ^1H and ^{13}C spectra to the corresponding atoms in the molecular structure.

Mass Spectrometry (MS): Unambiguous Molecular Weight Confirmation

MS provides the exact molecular weight of the compound, serving as a primary identity test. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition.

Expertise & Causality: The key is to observe the molecular ion peak $[\text{M}+\text{H}]^+$ or $[\text{M}-\text{H}]^-$ corresponding to the calculated molecular weight (185.61). The presence of a chlorine atom provides a definitive isotopic signature: a pair of peaks for any chlorine-containing fragment, with an intensity ratio of approximately 3:1 (^{35}Cl to ^{37}Cl). This is a non-negotiable validation point.

Experimental Protocol: LC-MS Analysis

- **Sample Preparation:** Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.
- **Instrumentation:** Use a mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to an HPLC system.
- **Ionization Mode:** Acquire data in both positive (to observe $[\text{M}+\text{H}]^+$ at m/z 186.03) and negative (to observe $[\text{M}-\text{H}]^-$ at m/z 184.02) ion modes to maximize the chances of observing the molecular ion.
- **Mass Analysis:** Perform a full scan analysis over a relevant m/z range (e.g., 50-500 amu).
- **Data Interpretation:** Identify the base peak and the molecular ion peak. Verify the isotopic pattern for the chlorine atom. For HRMS, the measured mass should be within 5 ppm of the calculated exact mass ($\text{C}_8\text{H}_8^{35}\text{ClNO}_2 = 185.0244$).

Expected Fragmentation: In MS/MS experiments, common losses would include the loss of H₂O (water) and HCOOH (formic acid) from the carboxylic acid group.[8]

Fourier-Transform Infrared (FTIR) Spectroscopy: Rapid Functional Group Identification

FTIR is a rapid and non-destructive technique used to confirm the presence of key functional groups, providing a molecular "fingerprint".

Expertise & Causality: This technique is ideal for quickly verifying that the core structural motifs are present. We are looking for the characteristic vibrations of the N-H bonds in the amine, the O-H and C=O bonds of the carboxylic acid, and the C=C bonds of the aromatic ring. The absence of any of these would immediately indicate a structural problem.

Experimental Protocol: ATR-FTIR

- **Background Scan:** Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.
- **Sample Application:** Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.
- **Spectrum Acquisition:** Acquire the sample spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. [9]
- **Data Analysis:** Identify the characteristic absorption bands and compare them to known values for the expected functional groups.

Key Characteristic Vibrational Bands:

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3300-3500	N-H stretch (doublet)	Primary Amine
2500-3300 (broad)	O-H stretch	Carboxylic Acid
~1700	C=O stretch	Carboxylic Acid
~1600, ~1475	C=C stretch	Aromatic Ring
1000-1300	C-N stretch	Aromatic Amine
700-850	C-Cl stretch	Aromatic Chloride

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity

HPLC is essential for separating the main compound from any impurities, allowing for accurate quantification of its purity.

Expertise & Causality: A reverse-phase HPLC (RP-HPLC) method is the workhorse for this type of molecule. The combination of a nonpolar stationary phase (like C18) and a polar mobile phase allows for the separation of the target analyte from both more polar and less polar impurities.^[10] UV detection is ideal due to the strong absorbance of the phenyl ring. The method must be validated for specificity to ensure that all potential impurities are resolved from the main peak.^[10]

Experimental Protocol: RP-HPLC Purity Analysis

- **Mobile Phase Preparation:** Prepare a mobile phase, for example, a mixture of water with 0.1% acetic acid (Solvent A) and acetonitrile with 0.1% acetic acid (Solvent B).^{[10][11]} The acid helps to suppress the ionization of the carboxylic acid, leading to better peak shape.
- **Column:** Use a C18 stationary phase column (e.g., 250 x 4.6 mm, 5 μm particle size).^[10]
- **Sample Preparation:** Accurately prepare a stock solution of the sample in the mobile phase or a suitable solvent (e.g., 1 mg/mL). Further dilute to an appropriate concentration for analysis (e.g., 100 μg/mL).

- Chromatographic Conditions:
 - Flow Rate: 1.0 mL/min
 - Injection Volume: 10 μ L
 - Detection: UV at 280 nm[10]
 - Gradient: A typical gradient might start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, and then return to initial conditions. An isocratic method can also be developed.
- Data Analysis:
 - Integrate all peaks in the chromatogram.
 - Calculate the purity of the main compound using the area percent method: Purity (%) = $(\text{Area of Main Peak} / \text{Total Area of All Peaks}) * 100$.

Conclusion: A Synthesis of Data for Unquestionable Quality

The structural analysis of **2-(4-Amino-3-chlorophenyl)acetic acid** is a clear example of the synergy required in modern pharmaceutical science. NMR provides the definitive structural map, MS confirms the mass and elemental formula with high certainty, and FTIR offers a rapid check of the essential functional architecture. Finally, HPLC stands as the ultimate arbiter of purity, ensuring that the material meets the stringent requirements for its use in drug development. By diligently applying this integrated workflow, researchers and manufacturers can ensure the identity, strength, quality, and purity of this vital pharmaceutical intermediate, thereby upholding the principles of scientific integrity and patient safety.

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